molecular formula C10H9BrN4OS2 B11462226 N-(5-bromo-1,3-thiazol-2-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide

N-(5-bromo-1,3-thiazol-2-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B11462226
M. Wt: 345.2 g/mol
InChI Key: CBJWMYSOHADDOM-UHFFFAOYSA-N
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Description

N-(5-bromo-1,3-thiazol-2-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound that features a thiazole ring substituted with a bromine atom and a pyrimidine ring with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-1,3-thiazol-2-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of β-dicarbonyl compounds with amidines under acidic or basic conditions.

    Thioether Formation: The final step involves the formation of the thioether linkage between the thiazole and pyrimidine rings. This can be achieved by reacting the brominated thiazole with a thiol derivative of the pyrimidine in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-1,3-thiazol-2-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone, and reduced back to the thioether.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate), solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Hydrolysis: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).

Major Products

    Substitution: Various substituted thiazole derivatives.

    Oxidation: Sulfoxides and sulfones.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: As a building block for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it could act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-1,3-thiazol-2-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide
  • N-(5-fluoro-1,3-thiazol-2-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide
  • N-(5-iodo-1,3-thiazol-2-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide

Uniqueness

The uniqueness of N-(5-bromo-1,3-thiazol-2-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C10H9BrN4OS2

Molecular Weight

345.2 g/mol

IUPAC Name

N-(5-bromo-1,3-thiazol-2-yl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C10H9BrN4OS2/c1-6-2-3-12-9(14-6)17-5-8(16)15-10-13-4-7(11)18-10/h2-4H,5H2,1H3,(H,13,15,16)

InChI Key

CBJWMYSOHADDOM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)NC2=NC=C(S2)Br

Origin of Product

United States

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